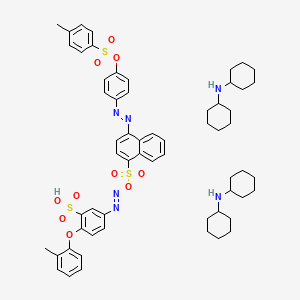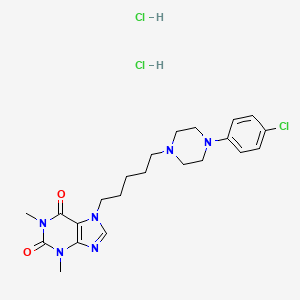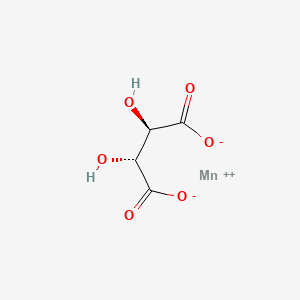
Manganese tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese tartrate is a coordination compound formed by the reaction of manganese ions with tartaric acid. This compound is known for its unique physical properties, including dielectric, ferroelectric, and piezoelectric characteristics. These properties make this compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese tartrate can be synthesized through a reactive crystallization strategy. This involves the reaction between aqueous solutions of manganese chloride and L-tartaric acid. The process is environmentally benign and offers high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced using a gel phase technique. This method involves the diffusion of manganese ions through a silica gel impregnated with tartaric acid. The resulting crystals are characterized by their high purity and well-defined structure .
Análisis De Reacciones Químicas
Types of Reactions
Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using potassium permanganate in an acidic medium.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of ligands such as ammonia or hydroxide ions.
Major Products Formed
The major products formed from these reactions include manganese oxides and hydroxides, which have various applications in catalysis and material science .
Aplicaciones Científicas De Investigación
Manganese tartrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-organic interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of piezoelectric devices, transducers, and crystal oscillators due to its unique physical properties
Mecanismo De Acción
The mechanism of action of manganese tartrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes, influencing metabolic processes. In industrial applications, its piezoelectric properties are harnessed through the alignment of its crystal structure under an electric field .
Comparación Con Compuestos Similares
Similar Compounds
- Iron tartrate
- Nickel tartrate
- Cobalt tartrate
- Calcium tartrate
- Strontium tartrate
Uniqueness
Manganese tartrate stands out due to its unique combination of dielectric, ferroelectric, and piezoelectric properties. These characteristics make it particularly valuable in the production of advanced electronic devices and materials .
Propiedades
Número CAS |
67952-42-5 |
|---|---|
Fórmula molecular |
C4H4MnO6 |
Peso molecular |
203.01 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clave InChI |
LAYZVIPDEOEIDY-ZVGUSBNCSA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
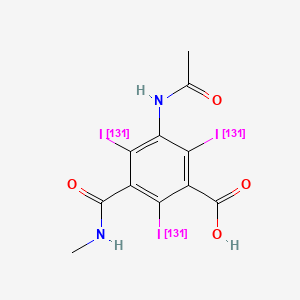
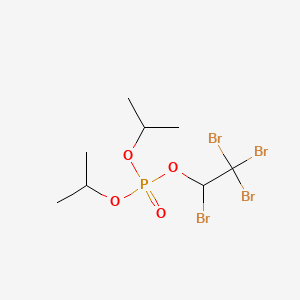
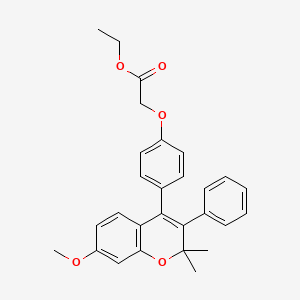
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
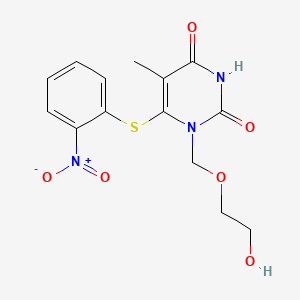

![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)

